molecular formula C10H6ClNO3 B2571517 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid CAS No. 32431-30-4

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid

Cat. No. B2571517
CAS RN: 32431-30-4
M. Wt: 223.61
InChI Key: AMYRRFUUZGORKF-UHFFFAOYSA-N
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Description

“6-Chloro-2-hydroxy-quinoline-4-carboxylic acid” is a chemical compound that is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids, which includes “6-Chloro-2-hydroxy-quinoline-4-carboxylic acid”, has been developed based on the Doebner hydrogen-transfer reaction . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .


Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-hydroxy-quinoline-4-carboxylic acid” include a molecular weight of 223.61 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid serves as a pharmacophore in medicinal chemistry due to its broad spectrum of bioactivity. It’s a core template in drug design, particularly for its antibacterial and antiviral properties . Researchers utilize this compound to synthesize novel drugs with potential efficacy against various diseases.

Organic Synthesis: Building Block for Complex Molecules

In synthetic organic chemistry, this quinoline derivative is used as a building block for constructing complex molecules. Its reactive sites allow for various substitutions, making it a versatile precursor for synthesizing a wide range of bioactive compounds .

Pharmacological Research: In Vivo and In Vitro Screening

The compound is crucial in pharmacological research, where it undergoes in vivo and in vitro screening to determine its therapeutic potential. These screenings help in understanding the compound’s efficacy and safety profile, which is essential for drug development .

Biochemistry: Enzyme Inhibition Studies

This quinoline derivative is used in biochemistry for enzyme inhibition studies. For instance, it’s an analogue of brequinar sodium, which inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This application is significant in studying metabolic pathways and developing therapeutic agents.

Future Directions

The future directions in the research of “6-Chloro-2-hydroxy-quinoline-4-carboxylic acid” could involve the development of more efficient synthesis methods, exploration of its biological activities, and its potential applications in medicinal chemistry .

properties

IUPAC Name

6-chloro-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYRRFUUZGORKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid

CAS RN

32431-30-4
Record name 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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